quinoline-8-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188709 | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-91-9 | |
| Record name | 8-Sulfonamidoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Chemistry of Quinoline 8 Sulfonamide and Its Derivatives
General Synthetic Pathways to Quinoline-8-Sulfonamide
The fundamental structure of this compound is typically assembled through established sulfonylation reactions, with variations in catalysts and conditions to optimize yield and purity.
Synthesis from 8-Quinolinesulfonyl Chloride and Amines
The most prevalent and straightforward method for synthesizing this compound and its N-substituted derivatives involves the reaction of 8-quinolinesulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. rsc.orgheteroletters.org This reaction is a classic nucleophilic acyl substitution at the sulfonyl group.
The general procedure involves dissolving 8-quinolinesulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) or pyridine (B92270). rsc.orggiqimo.com An appropriate amine is then added, often in the presence of a base like pyridine to scavenge the hydrochloric acid byproduct. rsc.orgrsc.org The reaction is typically stirred for several hours, often overnight, at temperatures ranging from 10°C to room temperature. rsc.org Progress is monitored by thin-layer chromatography (TLC). rsc.orgrsc.org Upon completion, the reaction mixture is commonly poured into cold water, which induces the precipitation of the sulfonamide product. rsc.org This method has been shown to produce excellent yields, often in the range of 80-90%. rsc.orgrsc.org
Alternative, greener methodologies have also been explored. One such approach utilizes microwave irradiation in the presence of a heterogeneous catalyst, Mg(OTf)₂·SiO₂, to drive the reaction between 8-quinolinesulfonyl chloride and various amines, offering an efficient synthesis route. heteroletters.org
Table 1: Selected Reaction Conditions for Synthesis from 8-Quinolinesulfonyl Chloride
| Amine | Solvent | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Amines | Dichloromethane | Pyridine | 10°C to RT, overnight | 80-90% | rsc.orgrsc.org |
| Aniline/Amines | Dichloroethane | Mg(OTf)₂·SiO₂ | Microwave Irradiation | Good | heteroletters.org |
| 8-Aminoquinoline (B160924) | Pyridine | None (Solvent is base) | Reflux at 110-120°C, 30 min | Not specified | giqimo.com |
Direct Nucleophilic Amination Routes
While the reaction of a sulfonyl chloride with an amine is the standard, other strategies involving direct C-N bond formation on the quinoline (B57606) ring exist, particularly for synthesizing precursors or related structures. One notable method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. mdpi.com This reaction is effective for electron-deficient aromatic systems, such as nitroquinolines. In this approach, a nitroquinoline derivative can be directly aminated by a nucleophile like 9H-carbazole in the presence of a strong base. mdpi.com This allows for the introduction of an amino group at a position activated by the nitro group, which could then be transformed into a sulfonamide.
Another advanced strategy involves the copper-catalyzed direct amination of quinoline N-oxides. researchgate.net This method facilitates the formation of a C-N bond at the C-2 position of the quinoline ring via a dehydrogenative coupling mechanism under relatively mild conditions. researchgate.net While not a direct route to the 8-sulfonamide, these direct amination techniques are significant in the broader context of quinoline chemistry for creating functionalized precursors.
Targeted Synthesis of this compound Derivatives
The therapeutic potential of quinoline-8-sulfonamides is greatly expanded through derivatization. Synthetic efforts are focused on modifying the core structure at specific positions to enhance biological activity, selectivity, and pharmacokinetic properties.
Introduction of Substituted Aryl/Heteroaryl Moieties
A primary strategy for creating diverse libraries of this compound derivatives is the introduction of various aryl or heteroaryl groups. This is most commonly achieved by reacting 8-quinolinesulfonyl chloride with a range of substituted anilines or other aromatic and heteroaromatic amines. rsc.orgheteroletters.orgrsc.org For instance, a series of N-(substituted-benzyl)-quinoline-8-sulfonamides was synthesized to explore their potential as dual inhibitors of specific enzymes. rsc.org This approach allows for systematic variation of electronic and steric properties by introducing different substituents on the aryl ring. rsc.org
Another example includes the synthesis of N-(quinolin-8-yl)this compound, which incorporates a second quinoline ring, by reacting 8-quinolinesulfonyl chloride with 8-aminoquinoline. ontosight.ai This highlights the versatility of the sulfonylation reaction in incorporating complex heteroaryl systems.
Modification at the Sulfonamide Nitrogen
The sulfonamide nitrogen atom is a key site for structural modification. As described in section 2.1.1, reacting 8-quinolinesulfonyl chloride with different primary or secondary amines directly installs a variety of substituents at this position. rsc.orgrsc.org This allows for the creation of large families of compounds with tailored properties.
Furthermore, the sulfonamide nitrogen itself can participate in subsequent reactions. After deprotonation with a suitable base, the resulting sulfonamidate anion becomes a potent nucleophile. giqimo.com This reactivity is exploited in the synthesis of metal complexes, where the deprotonated sulfonamide nitrogen coordinates to a metal center, such as Ni(II), forming stable chelate rings with the quinoline nitrogen. giqimo.comnih.gov This demonstrates that the sulfonamide nitrogen is not merely a linker but a reactive handle for further chemical transformations.
Derivatization via Cycloaddition Reactions (e.g., CuAAC)
Modern synthetic methods, particularly "click chemistry," have been powerfully applied to the derivatization of quinoline-8-sulfonamides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, used to efficiently form a stable 1,2,3-triazole ring that links the this compound core to other molecular fragments. mdpi.comnih.gov
In this strategy, a precursor molecule, either the this compound or a partner molecule, is functionalized with an azide (B81097) or a terminal alkyne group. The CuAAC reaction then reliably joins the two pieces. This method was successfully used to synthesize a series of 8-quinolinesulfonamido-1,2,3-triazoles as potential modulators of the pyruvate (B1213749) kinase M2 (PKM2) isoenzyme. mdpi.comnih.gov The 1,2,3-triazole ring is often considered a valuable bioisostere for an amide bond and can introduce new hydrogen bonding capabilities, potentially improving ligand-receptor interactions. mdpi.com This approach exemplifies a modular and highly effective strategy for generating novel and complex derivatives for biological evaluation. mdpi.comnih.gov
Hybrid Compound Synthesis (e.g., metal complexes, 1,2,3-triazole hybrids)
The this compound scaffold serves as a versatile building block for the creation of complex hybrid molecules, which integrate multiple chemical moieties to achieve novel properties. Two significant classes of such hybrids are metal complexes and 1,2,3-triazole conjugates.
Metal Complexes
The synthesis of metal complexes involving this compound ligands is a straightforward and efficient process, typically involving two main steps. confer.cznih.gov The first step is the acylation of 8-aminoquinoline with a substituted or unsubstituted benzenesulfonyl chloride to produce the N-(quinolin-8-yl)benzenesulfonamide ligand. confer.cznih.govscielo.br In the second step, this ligand is reacted with a metal salt, such as those of copper(II), zinc(II), nickel(II), cobalt(II), or cadmium(II), to form the corresponding complex. confer.cznih.govresearchgate.netgiqimo.com
In these complexes, the sulfonamide ligand typically acts as a bidentate chelating agent, coordinating with the metal ion through the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the deprotonated sulfonamide group. scielo.brgiqimo.com This chelation forms a stable five-membered ring with the metal cation. giqimo.com For the complexation of certain metals like Ni(II), the addition of a base such as ammonia may be required to facilitate the deprotonation of the sulfonamide nitrogen. giqimo.com The resulting complexes often exhibit a stoichiometry of ML₂, where one metal ion is coordinated to two ligand molecules. scielo.brgiqimo.com The coordination geometry around the metal center is influenced by the specific metal and ligands involved, with common geometries including distorted tetrahedral and octahedral. scielo.brgiqimo.com
| Ligand | Metal Ion(s) | Resulting Complex Type/Geometry | Reference(s) |
| N-(quinolin-8-yl)benzenesulfonamide derivatives | Ni(II) | Octahedral, NiL₂ stoichiometry with two solvent molecules | giqimo.com |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide | Zn(II), Cu(II), Co(II), Cd(II) | Tetrahedral (for Zn), formation of QSCM materials | confer.cznih.gov |
| 4-nitro-N-(8-quinolyl)benzenesulfonamide | Cu(II), Zn(II) | Distorted tetrahedral, ML₂ composition | scielo.br |
| N-(pyridin-2-ylmethyl)this compound | Cu(II), Ni(II) | Polymeric chain (for Cu), distorted square pyramidal units | researchgate.net |
1,2,3-Triazole Hybrids
Another important class of hybrid compounds is formed by linking the this compound core to other molecules via a 1,2,3-triazole ring. These are most commonly synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". mdpi.commdpi.com
The general synthetic strategy involves two key stages. First, a this compound derivative bearing either a terminal alkyne or an azide functional group is prepared. mdpi.com For instance, quinoline-8-sulfonyl chloride can be reacted with an amine containing an alkyne, such as propargylamine (B41283) or N-methylpropargylamine, to yield the corresponding N-alkynyl-quinoline-8-sulfonamide. mdpi.com
In the second stage, this functionalized sulfonamide is subjected to the CuAAC reaction with a complementary azide or alkyne. The reaction is catalyzed by a copper(I) source, which is often generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. mdpi.commdpi.com This cycloaddition reaction is highly efficient and regioselective, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole linker that connects the quinoline-sulfonamide unit to another chemical entity. mdpi.commalariaworld.orgtandfonline.com
| Quinoline-Sulfonamide Substrate | Second Substrate | Catalyst System | Resulting Hybrid | Reference(s) |
| N-propargyl-quinoline-8-sulfonamide | Organic Azides | CuSO₄ / Sodium Ascorbate | 8-Quinolinesulfonamido-1,2,3-triazoles | mdpi.com |
| N-methyl-N-propargyl-8-quinolinesulfonamide | Appropriate Azide | CuSO₄ / Sodium Ascorbate | 1,4-disubstituted triazole hybrids | mdpi.com |
| Acetylene derivatives of quinoline-5-sulfonamide | Organic Azides | Not specified (Click Reaction) | Quinoline-5-sulfonamide-1,2,3-triazole hybrids | nih.gov |
Advanced Chemical Transformations and Reactivity Profiles
The this compound framework is amenable to a variety of chemical transformations that allow for further functionalization and the exploration of its chemical properties. These reactions can target the quinoline ring system, the sulfonamide group, or substituents on either moiety.
Specific studies detailing the oxidation of this compound derivatives are not widely reported. However, the reactivity of the parent quinoline ring suggests potential pathways. The quinoline nucleus itself can be oxidized under specific conditions. For example, the oxidation of quinoline using hydrogen peroxide in an acidic aqueous medium, catalyzed by metal cations such as vanadyl(V) or cobalt(III), can lead to the formation of quinolinic acid (pyridine-2,3-dicarboxylic acid). google.com It is plausible that the quinoline ring within a sulfonamide derivative could undergo similar transformations, although the outcome would be highly dependent on the nature and position of substituents and the specific oxidizing agents and conditions employed. The sulfonamide group itself is generally stable to oxidation, but substituents on the quinoline or an attached aryl ring could be susceptible. For instance, N-(4-nitrophenyl)this compound can be oxidized to form corresponding oxidized derivatives under certain conditions.
A common and synthetically useful transformation for this compound derivatives is the reduction of a nitro group, particularly when the ligand is a nitrophenyl-substituted sulfonamide (e.g., N-(4-nitrophenyl)this compound). The conversion of the nitro group to a primary amine provides a valuable handle for further derivatization. Several methods are effective for this reduction.
One mild and efficient method involves the use of stannous chloride (tin(II) chloride, SnCl₂). mdpi.com This reagent can selectively reduce aromatic nitro groups to amines in mild conditions, tolerating a variety of other functional groups that may be present on the this compound scaffold. mdpi.com Other established methods for reducing aromatic nitro compounds, which are applicable to these derivatives, include the use of iron powder in acetic acid (Fe/AcOH) or sodium hydrosulfite (Na₂S₂O₄). researchgate.netresearchgate.net Another reported method for the reduction of nitroquinolines is the use of sulfur dioxide in a sulfuric acid medium in the presence of a catalyst. google.com
| Reducing Agent | Substrate Type | Conditions | Product | Reference(s) |
| Stannous Chloride (SnCl₂) | Nitroquinolines | Mild conditions | Aminoquinolines | mdpi.com |
| Iron (Fe) in Acetic Acid (AcOH) | 2-Nitrobenzaldehydes | Not specified | 2-Aminobenzaldehydes (in situ) | researchgate.net |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aromatic nitro compounds | EtOH/DMF or other solvents | Aromatic amines | researchgate.net |
| Sulfur Dioxide (SO₂) | Nitroquinolines | Sulfuric acid medium with catalyst | Primary amines | google.com |
Substitution reactions provide the primary means of constructing and modifying the this compound structure. These can occur at either the quinoline ring or the sulfonamide group.
Substitution at the Quinoline Moiety
The quinoline ring system has a distinct reactivity pattern. Electrophilic aromatic substitution is generally difficult due to the electron-withdrawing nature of the heterocyclic nitrogen atom, but when it occurs, it typically directs to the 5- and 8-positions of the benzene (B151609) ring portion. Conversely, the pyridine ring is deactivated towards electrophiles but activated for nucleophilic substitution, especially at the 2- and 4-positions. Further substitution reactions can be carried out on derivatives, such as the alkylation of a hydroxyl group at another position on the quinoline ring, as demonstrated in the synthesis of 8-substituted quinoline-2-carboxamides from an 8-hydroxy precursor. nih.gov
Substitution at the Sulfonamide Moiety
The most fundamental substitution reaction is the formation of the sulfonamide bond itself. This typically involves the reaction of quinoline-8-sulfonyl chloride with a primary or secondary amine, where the amine acts as a nucleophile to displace the chloride ion. rsc.orgheteroletters.orgrsc.org
Once formed, the sulfonamide group offers further opportunities for substitution. The proton on the sulfonamide nitrogen (in primary or secondary sulfonamides) is acidic and can be removed by a base. giqimo.com The resulting sulfonamidate anion is a potent nucleophile that can react with electrophiles, such as alkyl halides, allowing for N-alkylation or N-arylation. This N-substitution is a key strategy for introducing additional diversity into the molecule, as seen in the synthesis of N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, which is a precursor for triazole hybrid synthesis. nih.gov
Biological Activity and Molecular Mechanisms of Quinoline 8 Sulfonamide Derivatives
Enzyme Inhibition Studies
Quinoline-8-sulfonamide derivatives have been the subject of significant research due to their potential as enzyme inhibitors, targeting key proteins involved in cancer metabolism. These studies have primarily focused on two main enzyme families: Pyruvate (B1213749) Kinase M2 (PKM2) and Carbonic Anhydrases (CAs).
Pyruvate Kinase M2 (PKM2) Inhibition
Pyruvate kinase M2 (PKM2) is a critical glycolytic enzyme that plays a pivotal role in cancer metabolism. researchgate.netnih.govnih.gov It is expressed in many tumors and is involved in mechanisms that promote tumor proliferation and growth, making it an attractive therapeutic target. researchgate.netnih.govnih.gov PKM2 activity is regulated by various modulators that shift the enzyme between its highly active tetrameric state and a less active dimeric state. researchgate.netnih.govnih.gov
This compound derivatives have been designed and identified as potent modulators of PKM2. researchgate.netnih.govnih.gov These compounds can regulate the activity of PKM2, which exists in two different catalytic states: a highly active tetrameric form and a low-activity dimeric form. nih.gov The low-catalytic state of PKM2 is predominantly active in metabolically energetic cells, such as cancer cells. nih.gov By modulating the dynamics between the dimer and tetramer forms, these inhibitors can disrupt the altered metabolic state characteristic of cancer cells, known as the Warburg effect, where cells favor glycolysis even in the presence of oxygen. nih.govpatsnap.com
In one study, a series of 8-quinolinesulfonamide derivatives were designed as PKM2 modulators. researchgate.netnih.gov Through in silico studies, a specific derivative, compound 9a, was identified as a potent modulator of the enzyme. researchgate.netnih.govnih.gov This modulation of PKM2 activity represents a strategic approach to disrupt the metabolic pathways that support rapid cancer cell proliferation. patsnap.com
The inhibition of PKM2 by this compound derivatives has a direct impact on the metabolic flux within cancer cells, notably affecting the levels of pyruvate. In vitro experiments have confirmed that these compounds can significantly reduce intracellular pyruvate concentrations. researchgate.netnih.govnih.gov
Specifically, the derivative identified as compound 9a was shown to decrease the intracellular pyruvate level in A549 lung cancer cells by approximately 50% after a 72-hour exposure. nih.gov This reduction in pyruvate, a key metabolite at the crossroads of glycolysis and the citric acid cycle, disrupts the metabolic processes essential for cancer cell viability and proliferation. researchgate.netnih.govnih.gov The ability of these compounds to lower pyruvate levels highlights their potential to interfere with tumor metabolism. researchgate.netnih.gov
Interactive Data Table: Cytotoxicity of Compound 9a
| Cancer Cell Line | IC50 (µg/mL) | IC50 (mM) |
| C32 (Amelanotic melanoma) | 233.9 | 0.520 |
| COLO829 (Metastatic melanoma) | 168.7 | 0.376 |
| MDA-MB-231 (Breast cancer) | 273.5 | 0.609 |
| U87-MG (Glioblastoma) | 339.7 | 0.756 |
| A549 (Lung carcinoma) | 223.1 | 0.496 |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are metalloenzymes that play a crucial role in processes like pH homeostasis. nih.gov Certain isoforms, particularly those that are membrane-bound or transmembrane, are associated with tumorigenicity. nih.govnih.gov Quinoline-based sulfonamides have been investigated as inhibitors of these enzymes. nih.gov
Derivatives of quinoline-sulfonamide have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Studies have shown that these compounds can inhibit the cytosolic isoforms hCA I and hCA II, the membrane-bound isoform hCA IV, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govnih.govnih.gov
One study of 8-substituted quinoline-2-carboxamides containing a sulfonamide moiety found that these compounds inhibited hCA I, II, and IV in the low to high nanomolar range. tandfonline.com Specifically, inhibition constants (Kᵢ) for hCA I were in the range of 61.9–8126 nM, for hCA II they were between 33.0–8759 nM, and for hCA IV, the range was 657.2–6757 nM. tandfonline.com
Another investigation into a series of quinoline-based benzenesulfonamides (QBS) demonstrated inhibitory action against hCA I, II, IX, and XII. nih.govnih.gov The cytosolic hCA I isoform was inhibited with constants (Kᵢs) ranging from 55.4 nM to 1.56 µM. nih.gov The para-sulfonamide analogues were particularly effective hCA I inhibitors, with Kᵢ values in the two-digit nanomolar range. nih.gov
A significant focus of research has been on the specificity of quinoline-sulfonamide derivatives for cancer-associated CA isoforms, particularly hCA IX, which is overexpressed in many hypoxic tumors. nih.govresearchgate.net
A series of quinoline-based benzenesulfonamides displayed potent to moderate inhibitory activity towards the target tumor-associated hCA IX isoform, with Kᵢ values ranging from 5.5 to 116.2 nM. nih.gov Within this series, compounds designated QBS 11c and 13b emerged as excellent single-digit nanomolar hCA IX inhibitors, with Kᵢ values of 8.4 nM and 5.5 nM, respectively. nih.govnih.govresearchgate.net Furthermore, other sulfonamide derivatives (9d, 13a, 13c, and 16) showed inhibitory activity that was either better than or equivalent to the reference drug Acetazolamide (B1664987) (Kᵢ = 25 nM). nih.gov This selective inhibition of cancer-related isoforms like hCA IX is a promising characteristic for the development of targeted anticancer agents. nih.govnih.govresearchgate.net In contrast, a different series of quinoline-2-carboxamides did not show significant activity against the hCA IX isoform. nih.gov
Interactive Data Table: Inhibition of hCA Isoforms by Quinoline-Based Sulfonamides
| Compound/Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| QBS 13a | 78.4 nM | - | 25.8 nM | 9.8 nM |
| QBS 13b | 92.1 nM | - | 5.5 nM | 13.2 nM |
| QBS 13c | 55.4 nM | - | 18.6 nM | 8.7 nM |
| QBS 11c | - | - | 8.4 nM | - |
| 8-substituted quinoline-2-carboxamides | 61.9–8126 nM | 33.0–8759 nM | - | - |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate synthesis pathway, responsible for converting dihydrofolate into tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation. mdpi.commdpi.com Consequently, DHFR has become a significant target for therapeutic agents in various diseases, including cancer and microbial infections. mdpi.commdpi.com
The therapeutic strategy often involves combining DHFR inhibitors with inhibitors of dihydropteroate synthase (DHPS), such as sulfonamides, to create a synergistic effect that blocks the folate pathway at two different points. nih.gov While some quinazoline analogs have been investigated as DHFR inhibitors, specific studies detailing the direct inhibitory activity and IC50 values of this compound derivatives against DHFR are not extensively covered in the current body of research. mdpi.comnih.gov However, evidence from studies on related sulfonamide compounds suggests that DHP analogs formed from sulfa drugs may compete with dihydrofolate (DHF), though they did not show direct inhibition of DHFR in certain in vitro assays. nih.gov
Cholinesterase (ChE) Inhibition (AChE, BChE)
A series of novel this compound derivatives have been synthesized and evaluated as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netrsc.org These enzymes are critical in the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in managing neurodegenerative diseases like Alzheimer's. researchgate.net In one study, several compounds demonstrated potent inhibitory activity. researchgate.netrsc.org Kinetic studies revealed that these compounds act as competitive inhibitors. researchgate.netrsc.org The most potent derivatives from this series are detailed below.
| Compound | Target Enzyme | IC50 (μM) |
| a11 | AChE | 1.10 ± 0.77 |
| a6 | BChE | 0.58 ± 0.05 |
Data sourced from in vitro enzyme inhibition assays. researchgate.netrsc.org
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters. Their inhibition can be beneficial in treating neurological disorders. nih.gov A study of this compound derivatives identified several compounds with significant inhibitory potential against both MAO-A and MAO-B. researchgate.netrsc.orgnih.gov The inhibitory concentrations (IC50) for the most active compounds were determined through in vitro assays, with results ranging from 0.59 ± 0.04 to 2.85 ± 1.09 μM for MAO-A and 0.47 ± 0.03 to 2.73 ± 0.16 μM for MAO-B. nih.gov The most potent compounds from the series were identified as competitive inhibitors. researchgate.netrsc.org
| Compound | Target Enzyme | IC50 (μM) |
| a5 | MAO-A | 0.59 ± 0.04 |
| a12 | MAO-B | 0.47 ± 0.03 |
Data represents the half-maximal inhibitory concentration from in vitro assays. researchgate.netrsc.org
Cell-Based Biological Evaluations
The therapeutic potential of this compound derivatives extends to their effects on whole cells, particularly in the context of cancer.
Anticancer Activity
The cytotoxic effects of various this compound derivatives have been assessed against a panel of human cancer cell lines.
One study investigated a series of new 8-quinolinesulfonamide derivatives, with compound 9a showing significant cytotoxicity across multiple cell lines after 72 hours of exposure. nih.gov The results, expressed as the concentration inhibiting cell growth by 50% (GI50), demonstrated broad-spectrum activity. nih.gov
| Compound | Cell Line | Cancer Type | GI50 (µg/mL) | GI50 (mM) |
| 9a | A549 | Lung Cancer | 223.1 | 0.496 |
| 9a | MDA-MB-231 | Triple-Negative Breast Cancer | 273.5 | 0.609 |
| 9a | C32 | Amelanotic Melanoma | 233.9 | 0.520 |
Cytotoxicity data from WST-1 assays. nih.gov
In a separate study, a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized and evaluated for their anticancer activity against the pancreatic cancer cell line PANC-1. nih.govbenthamscience.com Several compounds exhibited notable potency, with IC50 values indicating significant cytotoxic effects. nih.gov
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3b | PANC-1 | Pancreatic Cancer | 4.40 |
| 3f | PANC-1 | Pancreatic Cancer | 8.08 |
Cytotoxicity data from MTT assays. nih.gov Compound 3b was found to have an IC50 value nearly four-fold lower than the standard drug cisplatin, while compound 3f showed potency that was two-fold greater. nih.govbenthamscience.com
Antiviral Activity (e.g., hRSV)
This compound derivatives have been identified as a promising scaffold for the development of antiviral agents, particularly against the human respiratory syncytial virus (hRSV). Through high-throughput screening of a large compound library, a sulfonylpyrrolidine-based series of compounds emerged as effective in vitro inhibitors of hRSV.
Optimization of this scaffold led to the development of compound 5o , identified as (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide. This compound demonstrated potent inhibition of the virus-induced cytopathic effect with an EC₅₀ value of 2.3 ± 0.8 µM. Notably, it exhibited marginal cytotoxicity, with a CC₅₀ value of 30.9 ± 1.1 µM, resulting in a favorable therapeutic index of 13.4.
Further mechanistic studies revealed that the inhibitory action of these sulfonylpyrrolidine compounds occurs during the early stages of the viral life cycle, specifically targeting virus entry. In viral titer reduction assays, compound 5o was shown to reduce the in vitro viral titer by a significant 100-fold, demonstrating a marked improvement in potency and selectivity when compared to the control compound, ribavirin.
Table 1: In Vitro Antiviral Activity of Compound 5o against hRSV
| Compound | Chemical Name | EC₅₀ (µM) | CC₅₀ (µM) | Viral Titer Reduction | Mechanism of Action |
|---|---|---|---|---|---|
| 5o | (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide | 2.3 ± 0.8 | 30.9 ± 1.1 | 100-fold | Inhibition of virus entry |
Neurotherapeutic Potential (e.g., Alzheimer's Disease)
The this compound framework is a key structural motif in the design of multi-target-directed ligands for neurodegenerative disorders like Alzheimer's disease (AD). AD is a multifactorial disease, making agents that can simultaneously modulate multiple pathological targets particularly valuable. Derivatives combining quinoline (B57606) and sulfonamide moieties have been synthesized and evaluated as dual inhibitors of both cholinesterases (ChE) and monoamine oxidases (MAO), two enzyme families critically involved in the progression of AD.
A series of novel quinoline-sulfonamides were designed and tested for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B). In vitro assays revealed that several compounds exhibited potent and selective inhibitory profiles. For instance, certain derivatives were identified as the most potent inhibitors against specific enzymes within the tested series. Kinetic studies further elucidated that these compounds act as competitive inhibitors. These findings highlight the potential of this compound derivatives as foundational structures for developing effective, multi-targeting therapeutic agents for Alzheimer's disease.
Table 2: Inhibitory Activity of Selected Quinoline-Sulfonamide Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| a5 | MAO-B | 0.051 ± 0.001 |
| a6 | MAO-A | 0.076 ± 0.003 |
| a11 | BChE | 0.46 ± 0.02 |
| a12 | AChE | 0.12 ± 0.01 |
Receptor Binding and Modulation
Histamine H4 Receptor (H4R) Inverse Agonism
The histamine H4 receptor (H4R) is a G-protein coupled receptor primarily involved in inflammatory and immune responses. Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. While the broader class of sulfonamides has been explored for H4R activity, specific research on this compound derivatives is less prominent.
However, studies on the structurally related quinazoline sulfonamides have yielded highly potent human H4R inverse agonists. Optimization of a quinazoline-based scaffold led to the discovery of sulfonamide-substituted analogues with high affinity for the H4R. Pharmacological testing confirmed that these sulfonamide analogues behave as inverse agonists at the human H4R and demonstrate anti-inflammatory activity in animal models. For example, the potent compound 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide showed a pKᵢ value of 8.31 ± 0.10. This suggests that the sulfonamide moiety, when combined with a suitable heterocyclic core like quinoline or quinazoline, is a key feature for achieving H4R inverse agonism.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophores and Structural Motifs
The quinoline-8-sulfonamide scaffold is composed of two key pharmacophoric moieties: the quinoline (B57606) ring system and the sulfonamide group. The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, known to interact with a wide range of biological targets through various mechanisms, including intercalation with DNA, and interactions with enzyme active sites. nih.gov Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can participate in hydrogen bonding. researchgate.net
The sulfonamide group is a well-established pharmacophore, present in numerous clinically approved drugs. mdpi.com It is a strong hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in enzyme active sites and receptors. The geometry of the sulfonamide group and the presence of the two oxygen atoms and the nitrogen atom allow for a specific spatial arrangement of hydrogen bond donors and acceptors, which is critical for its biological activity. researchgate.net
In the context of this compound, the relative orientation of the quinoline ring and the sulfonamide group is a key determinant of its biological activity. The sulfonamide group at the 8-position of the quinoline ring creates a specific spatial arrangement that influences its interaction with target proteins. For instance, in the inhibition of the M2 isoform of pyruvate (B1213749) kinase (PKM2), the quinoline moiety of N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)this compound sits (B43327) on a flat, apolar surface of the protein, while one of the oxygen atoms of the sulfonamide group accepts a hydrogen bond from a tyrosine residue. mdpi.com
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the quinoline ring and the sulfonamide nitrogen. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Substitutions on the Quinoline Ring:
Modifications at different positions of the quinoline ring have been explored to enhance biological activity. For example, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides designed as carbonic anhydrase inhibitors, substitutions at the 8-position with different alkyl and benzyl (B1604629) groups led to varying inhibitory activities against different carbonic anhydrase isoforms. nih.gov
Substitutions on the Sulfonamide Nitrogen:
The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the biological activity. In a study of quinoline-8-sulfonamides as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase, the introduction of an aryl carboxamide moiety was found to be important for activity. mdpi.com Furthermore, replacing the amide with a bioisosteric 1,2,3-triazole system was explored to potentially improve the stabilization of the ligand-receptor complex. nih.gov
The following table summarizes the impact of various substituent modifications on the biological activity of this compound derivatives:
| Compound/Derivative | Substituent Modification | Biological Target/Activity | Key Findings | Reference |
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Alkyl and benzyl groups at the 8-position of the quinoline ring | Carbonic Anhydrase (CA) isoforms I, II, IV, and IX | Compound with a specific benzyl substitution (5h) showed low nanomolar inhibition of hCA I and II. | nih.gov |
| N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)this compound | Aryl carboxamide moiety on the sulfonamide nitrogen | Pyruvate Kinase M2 (PKM2) | The amide oxygen forms a hydrogen bond with a key lysine (B10760008) residue in the active site. | mdpi.com |
| 8-quinolinesulfonamido-1,2,3-triazoles | Replacement of the amide group with a 1,2,3-triazole ring | Pyruvate Kinase M2 (PKM2) | Designed to enhance ligand-protein complex stabilization through additional interactions of the triazole nitrogen atoms. | mdpi.com |
| C-2 derivatized 8-sulfonamidoquinolines | Various substitutions at the C-2 position of the quinoline ring | Antibacterial (S. uberis, S. aureus, E. coli) | Certain derivatives showed significant antibacterial activity, with some being bactericidal. | nih.gov |
Design Strategies for Multi-Targeting Agents
The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-targeting agents. The this compound scaffold is well-suited for this approach, as both the quinoline and sulfonamide moieties are known to interact with multiple biological targets. nih.govrsc.org
A key strategy involves designing single molecules that can simultaneously inhibit multiple enzymes involved in the disease pathology. For instance, a series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), both of which are implicated in Alzheimer's disease. nih.govrsc.org This approach aims to achieve a synergistic therapeutic effect by modulating multiple pathways with a single compound. The design often involves linking the this compound core to another pharmacophore known to interact with the second target, connected by a suitable linker. researchgate.net
Development of Hybrid Molecules Incorporating this compound
Hybridization of the this compound scaffold with other chemical moieties is a powerful strategy to enhance biological activity and explore new therapeutic applications. This approach involves covalently linking the this compound core to another pharmacologically active molecule or a functional group that can impart new properties.
One notable example is the development of hybrid molecules combining this compound with a 1,2,3-triazole ring. In the context of PKM2 inhibitors, the 1,2,3-triazole system serves as a bioisostere for the amide group, potentially leading to better stabilization of the ligand-protein complex. mdpi.com
Another approach involves the synthesis of metal complexes of this compound derivatives. For example, hybrid quinoline-sulfonamide complexes with metals such as Zn(II), Cu(II), Co(II), and Cd(II) have been synthesized and evaluated for their antimicrobial activity. nih.govnih.gov The complexation with metal ions can significantly alter the electronic and steric properties of the ligand, leading to enhanced biological activity.
The following table provides examples of hybrid molecules incorporating the this compound scaffold:
| Hybrid Molecule Type | Components | Target/Activity | Key Findings | Reference |
| Quinoline-Sulfonamide-Triazole Hybrids | This compound and a 1,2,3-triazole ring | Pyruvate Kinase M2 (PKM2) | Designed to improve binding affinity and stabilization within the enzyme's active site. | mdpi.com |
| Quinoline-Sulfonamide Metal Complexes | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide and Cadmium(II) | Antibacterial (S. aureus, E. coli) and Antifungal (C. albicans) | The cadmium complex exhibited excellent antimicrobial activity. | nih.govnih.gov |
| Quinoline-Sulfonamide Hybrids for Antibacterial Activity | Quinoline and sulfonamide moieties joined by a linker | Antibacterial (P. aeruginosa) | A specific hybrid compound (QS-3) showed exceptional inhibitory activity and a favorable synergistic effect with ciprofloxacin (B1669076). | researchgate.net |
| Quinoline-Artemisinin Hybrids | Quinoline and Artemisinin | Antimalarial | Showed excellent antiplasmodial activity. | rsc.org |
Computational and in Silico Studies of Quinoline 8 Sulfonamide Systems
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how quinoline-8-sulfonamide derivatives interact with protein targets.
Molecular docking studies have elucidated the binding modes of this compound derivatives with several key enzymatic targets.
Pyruvate (B1213749) Kinase M2 (PKM2): As a key enzyme in cancer metabolism, PKM2 is a significant target for therapeutic intervention. mdpi.comnih.govresearchgate.netnih.gov Docking studies of novel 8-quinolinesulfonamide derivatives have shown interactions within the PKM2 active site. mdpi.comnih.gov For instance, derivatives have been designed to bind to the site located between two A domains of the dimeric form of PKM2. mdpi.comnih.gov The interactions often involve the quinoline (B57606) moiety sitting on an apolar surface, while the sulfonamide group participates in hydrogen bonding. nih.gov Some derivatives incorporating a 1,2,3-triazole moiety have been shown to offer greater stabilization of the ligand-protein complex compared to reference compounds. mdpi.com
Carbonic Anhydrase (CA): Quinoline-sulfonamides have been investigated as inhibitors of various carbonic anhydrase isoforms, which are involved in processes like pH regulation and tumorigenicity. mdpi.comsci-hub.rednih.gov The primary sulfonamide moiety is a crucial zinc-anchoring group within the enzyme's active site. nih.govresearchgate.net Docking simulations of quinoline-based benzenesulfonamides against isoforms like hCA IX and hCA XII have been performed to rationalize their inhibitory activity. nih.govresearchgate.net
Monoamine Oxidase (MAO): As a target for neurodegenerative diseases like Alzheimer's, MAO-A and MAO-B have been studied in complex with quinoline-sulfonamide derivatives. nih.gov Docking studies revealed that these compounds interact with the active sites of both MAO-A (PDB ID: 2Z5Y) and MAO-B (PDB ID: 2V5Z). nih.gov The interactions are predominantly hydrophobic and van der Waals in nature, with some derivatives forming hydrogen bonds with key residues. nih.gov
Cholinesterases (ChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are also targets in Alzheimer's disease therapy. nih.gov In silico studies of quinoline-sulfonamides have been conducted to understand their inhibitory action against these enzymes, complementing in vitro results. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR): Molecular docking of quinoline derivatives has been performed to investigate their interaction with the α7 nicotinic acetylcholine receptor. mdpi.com Studies have shown that these compounds can occupy the orthosteric binding site, displaying typical cation-pi interactions. mdpi.com
Table 1: Summary of this compound Binding Interactions with Various Enzymes
| Enzyme Target | Type of Interactions Observed | Key Structural Feature |
|---|---|---|
| PKM2 | Hydrogen bonding, Hydrophobic interactions, π-π stacking, π-sulfur, π-anion | Sulfonamide group, Quinoline rings, Triazole moiety |
| Carbonic Anhydrase | Zinc anchoring, Hydrogen bonding | Primary sulfonamide group |
| MAO-A/MAO-B | Hydrophobic interactions, van der Waals forces, Hydrogen bonds, π-π, π-alkyl, π-amide | Phenyl and quinoline rings, Sulfonamide group |
| ChE (AChE/BChE) | Hydrogen bonding, π–π, π–alkyl, π–amid and π–sulfur interactions | N/A |
| nAChR | Cation-pi interactions | Quinoline ring |
Docking simulations have successfully identified specific amino acid residues that are crucial for the stable binding of this compound derivatives.
PKM2: For activators binding to the dimeric form of PKM2 (PDB ID: 4G1N), key residues include Phe26, Leu27, Met30, Gly315, Leu353, Tyr390, and Leu394. mdpi.comnih.gov The quinoline moiety often interacts with Phe26 and Leu394, while the sulfonamide group can form hydrogen bonds with Tyr390 and Leu353. nih.gov In one potent derivative, a triazole system was found to form a hydrogen bond with Lys311. nih.gov For inhibitors targeting the ATP binding site (PDB ID: 4FXF), important residues include Thr50, Ile51, Gly52, Pro53, His78, and Tyr83. mdpi.comnih.gov A specific derivative, compound 9a, was shown to form hydrogen bonds with His78 and Arg120 and π-π stacking interactions with His78. mdpi.comnih.gov It also displayed hydrophobic interactions with Pro53, Tyr83, and Ala366. mdpi.com
MAO-A and MAO-B: In the active site of MAO-A, residues TYR444 and TYR69 are involved in the catalytic mechanism and form H-bonds with several quinoline derivatives. nih.gov Specifically, the potent compound a5 forms hydrogen bonds with TYR69 and ALA68, and its phenyl and quinoline rings display π–π and π–alkyl interactions with TYR407 and MET445. nih.gov For MAO-B, TYR434 and TYR60 are noted to form hydrogen bonds with most of the derivative molecules studied. nih.gov
Table 2: Critical Amino Acid Residues in this compound Binding
| Enzyme Target | PDB ID | Critical Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| PKM2 (Activator Site) | 4G1N | Phe26, Leu27, Met30, Leu394 | Hydrophobic |
| Tyr390, Leu353, Lys311 | Hydrogen Bonding | ||
| PKM2 (Inhibitor Site) | 4FXF | His78, Arg120 | Hydrogen Bonding |
| His78 | π-π stacking, π-sulfur | ||
| Pro53, Tyr83, Ala366 | Hydrophobic | ||
| Asp178 | π-anion | ||
| MAO-A | 2Z5Y | TYR69, ALA68 | Hydrogen Bonding |
| TYR407, MET445 | π-π, π-alkyl |
| MAO-B | 2V5Z | TYR434, TYR60 | Hydrogen Bonding |
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or free energy of binding (ΔG), which helps in ranking potential inhibitors or activators.
PKM2: In a study of newly designed 8-quinolinesulfonamide derivatives (compounds 9a–e), docking scores were used to predict their binding affinity to PKM2. mdpi.com The calculations indicated that a more negative ∆G value corresponds to a higher binding affinity. mdpi.comnih.gov Compound 9a was identified as a potent modulator, showing the lowest ∆G value (−10.72 kcal/mol) for the activator site (PDB ID: 4G1N) and (−10.48 kcal/mol) for the inhibitor site (PDB ID: 4FXF), indicating a high affinity for the target protein. mdpi.comnih.gov These values were comparable or superior to reference ligands. mdpi.comnih.gov The predicted binding orientation for compound 9a preserved key interactions observed in the crystallographic structure of a reference ligand, such as the interaction of the quinoline system with Phe26, Leu27, Met30, and Leu394. nih.gov
MAO-A/MAO-B: For a series of quinoline-sulfonamides designed as dual MAO and ChE inhibitors, the binding energy for the most potent MAO-A inhibitor (compound a6) was -10.40 kcal/mol. nih.gov Another potent compound (a5) also showed a high binding energy, with its sulfonamide oxygen forming hydrogen bonds at distances of 3.23 Å and 2.92 Å with TYR69 and ALA68, respectively. nih.gov
Carbonic Anhydrase: Docking of a quinazolinone-sulfonamide compound into human carbonic anhydrase (hCA-IIX) revealed a stable conformation with a more negative binding energy (−12.19 kcal/mol) compared to the standard drug acetazolamide (B1664987) (−7.36 kcal/mol), suggesting stronger inhibition. nih.gov
Table 3: Predicted Binding Affinities of this compound Derivatives
| Derivative | Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Compound 9a | PKM2 (Activator Site) | 4G1N | -10.72 |
| Compound 9a | PKM2 (Inhibitor Site) | 4FXF | -10.48 |
| Compound a6 | MAO-A | 2Z5Y | -10.40 |
| SSDC | hCA-IIX | N/A | -12.19 |
| Acetazolamide (Standard) | hCA-IIX | N/A | -7.36 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models have been developed for quinoline-sulfonamide derivatives to predict their biological activity and guide the design of more potent compounds. These models are often built using multiple linear regression, correlating calculated molecular descriptors with experimentally determined activity. semanticscholar.org For a series of aromatic/heterocyclic sulfonamides containing the 8-quinoline-sulfonyl moiety, QSAR studies have been conducted to understand their activity as carbonic anhydrase inhibitors. tandfonline.com The goal of such models is to create a mathematical expression that can predict the biological response of other, yet unsynthesized, chemical structures. semanticscholar.org
Topological descriptors are numerical values derived from the 2D representation of a molecule that quantify aspects of its size, shape, and branching. They are frequently used in QSAR studies. For aromatic and heterocyclic sulfonamides that inhibit carbonic anhydrase, QSAR studies have successfully used topological indices. tandfonline.com For example, one study on 8-quinoline-sulfonyl carbonic anhydrase inhibitors used the first-order valence connectivity index (¹χv) to build a QSAR model. tandfonline.com These topological descriptors are correlated with the inhibitory activity, allowing researchers to understand which structural features are most influential and to predict the activity of new derivatives. tandfonline.com
Influence of Substituent Electronic and Hydrophobic Parameters
The biological activity of this compound derivatives is significantly influenced by the electronic and hydrophobic properties of substituents on the quinoline ring and the sulfonamide nitrogen. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating these influences by correlating molecular descriptors with biological activity.
Research on related sulfonamides, such as those targeting carbonic anhydrase, has demonstrated the utility of topological indices like the first-order valence connectivity index ((1)χv) in developing predictive QSAR models. These models often incorporate indicator parameters to account for the presence or absence of specific substituent features, highlighting that a combination of steric, electronic, and hydrophobic factors governs the interaction of these compounds with their biological targets.
For instance, studies on quinolinone-based thiosemicarbazones, which share structural similarities, have shown that van der Waals volume, electron density, and electronegativity are pivotal in their antimycobacterial activity nih.gov. Electron-withdrawing groups like chloro and bromo were found to increase biological activity by reducing molecular electronegativity and increasing molecular volume, whereas electron-donating groups like methyl slightly decreased activity nih.gov. These findings suggest that modulating the electronic profile of the this compound scaffold is a key strategy for optimizing biological efficacy.
The following table illustrates the hypothetical influence of different substituents on the electronic and hydrophobic character of a generic this compound scaffold, based on established principles from medicinal chemistry.
| Substituent (R) | Electronic Effect | Hammett Constant (σ) (Representative) | Hydrophobic Effect | Hansch Parameter (π) (Representative) |
| -Cl | Electron-withdrawing | 0.23 | Hydrophobic | 0.71 |
| -CH3 | Electron-donating | -0.17 | Hydrophobic | 0.56 |
| -OCH3 | Electron-donating | -0.27 | Moderately Hydrophobic | -0.02 |
| -NO2 | Electron-withdrawing | 0.78 | Moderately Hydrophilic | -0.28 |
| -NH2 | Electron-donating | -0.66 | Hydrophilic | -1.23 |
Molecular Dynamics Simulations
Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the stability of ligand-protein complexes and observing their conformational changes over time at an atomistic level. For this compound systems, MD simulations provide crucial insights into the binding modes and the dynamic behavior of the ligand within the active site of a protein.
A key metric for assessing the stability of a protein-ligand complex during an MD simulation is the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable complex is generally characterized by a low and fluctuating RMSD value over the simulation time, indicating that the ligand remains bound in a consistent conformation.
In a study involving a this compound derivative (compound 9a) designed as a pyruvate kinase M2 (PKM2) modulator, MD simulations were performed to verify the stability of the docked complex. For the 9a-4G1N complex, the protein RMSD value increased to approximately 3 Å within the first 30 nanoseconds and, after some fluctuation, stabilized at around 3.5 Å nih.gov. In another complex, 9a-4XFX, the protein RMSD initially increased to 2 Å, then rose to about 5 Å before decreasing and stabilizing at approximately 3 Å after 40 nanoseconds nih.gov. These simulations, which can extend over hundreds of nanoseconds, help confirm that the ligand maintains key interactions within the binding pocket, thus validating the docking results.
The stability of the ligand itself within the binding site is also monitored. A low ligand RMSD suggests it maintains a stable binding pose. The number of hydrogen bonds formed between the ligand and the protein is another critical parameter analyzed during MD simulations, with a consistent number of hydrogen bonds indicating a stable interaction. For the 9a-PKM2 complexes, the number of hydrogen bonds was observed to range from one to three, indicating dynamic but persistent interactions nih.gov.
The following table summarizes representative RMSD values from an MD simulation study of a this compound derivative in complex with a target protein.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 2.1 | 1.5 |
| 20 | 2.8 | 1.8 |
| 30 | 3.2 | 2.0 |
| 40 | 3.5 | 2.1 |
| 50 | 3.4 | 2.2 |
Advanced Computational Methods
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles. For this compound systems, various computational models are employed to predict these properties, guiding the selection and optimization of drug candidates.
These predictions are often based on established guidelines such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. Parameters such as molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA) are calculated. For a series of 7-chloroquinoline (B30040) sulphonamide derivatives, which are structurally related to quinoline-8-sulfonamides, ADMET predictions showed general compliance with Lipinski's rule, suggesting good potential for oral bioavailability researchgate.net.
Key ADMET parameters predicted for quinoline-sulfonamide derivatives often include:
Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the gut.
Caco-2 Permeability: An in vitro model for predicting intestinal absorption.
Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of a compound crossing into the central nervous system.
CYP450 Inhibition: Predicts potential drug-drug interactions through the inhibition of key metabolic enzymes.
Hepatotoxicity: Assesses the risk of liver damage.
Ames Mutagenicity: Predicts the mutagenic potential of a compound.
The table below presents representative in silico ADMET prediction data for a hypothetical this compound derivative.
| ADMET Parameter | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | < 500 | Drug-like |
| logP | < 5 | Good permeability |
| Hydrogen Bond Donors | < 5 | Good permeability |
| Hydrogen Bond Acceptors | < 10 | Good permeability |
| Human Intestinal Absorption (%) | > 80 | Well absorbed |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |
| Blood-Brain Barrier (BBB) Permeation | Low | Low risk of CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Mapping
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound systems, DFT calculations provide valuable insights into their fundamental chemical properties. These studies are often employed to optimize the molecular geometry of the compounds and to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive and polarizable.
Molecular Electrostatic Potential (MEP) mapping is a technique used in conjunction with DFT to visualize the charge distribution within a molecule. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.
Blue regions represent areas of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms attached to electronegative atoms.
Green regions denote areas of neutral potential.
For this compound derivatives, MEP maps can identify the nucleophilic and electrophilic sites, which is crucial for understanding their intermolecular interactions, particularly with biological targets like enzyme active sites. For example, the oxygen atoms of the sulfonamide group typically appear as red regions, indicating their role as hydrogen bond acceptors.
Prediction of Physicochemical Properties for Drug Design
The prediction of physicochemical properties is a cornerstone of computational drug design, enabling the rational optimization of lead compounds. For this compound derivatives, in silico tools are used to calculate a range of properties that are critical for their pharmacokinetic and pharmacodynamic profiles.
These predicted properties help in assessing the "drug-likeness" of the compounds and in identifying potential liabilities early in the drug discovery process. Key physicochemical properties that are routinely predicted include:
Topological Polar Surface Area (TPSA): This parameter is a good predictor of drug absorption and transport across membranes. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability.
Molar Refractivity: Relates to the volume occupied by a molecule and its polarizability, which can influence ligand-receptor binding.
Aqueous Solubility (logS): Adequate solubility is essential for drug absorption and distribution.
Rotatable Bonds: The number of rotatable bonds affects the conformational flexibility of a molecule, which can impact binding affinity and bioavailability.
In silico predictions for a series of quinoline-sulfonamide hybrid compounds have underscored their drug-like qualities, supporting their potential as therapeutic agents researchgate.netnih.gov. The following table provides a representative set of predicted physicochemical properties for a hypothetical this compound derivative.
| Physicochemical Property | Predicted Value | Acceptable Range for Drug-likeness |
| Topological Polar Surface Area (TPSA) (Ų) | 75.3 | < 140 |
| Molar Refractivity | 95.8 | 40 - 130 |
| Aqueous Solubility (logS) | -3.5 | > -4 |
| Number of Rotatable Bonds | 3 | < 10 |
| Lipinski's Rule of Five Violations | 0 | ≤ 1 |
Crystallographic and Conformational Analysis
Single Crystal X-Ray Diffraction Studies of Quinoline-8-Sulfonamide and Derivatives
The quinolinesulfamoyl moiety is increasingly utilized in the design of biologically active compounds, such as carbonic anhydrase inhibitors and 5-HT receptor ligands. researchgate.net The crystal structure was investigated to evaluate the spatial environment of the nitrogen atoms, as both quinoline (B57606) and sulfonamide groups are known to interact strongly with enzymatic receptors via these atoms. nih.govresearchgate.net
Crystallographic data for the parent this compound are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₈N₂O₂S |
| Formula Weight | 208.23 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2_1/c |
| a (Å) | 8.9431 (3) |
| b (Å) | 10.4542 (2) |
| c (Å) | 10.4648 (2) |
| β (°) | 109.313 (2) |
| Volume (ų) | 923.33 (4) |
| Z | 4 |
Studies have also been conducted on derivatives, including metal complexes of related quinoline-sulfonamides such as N-(quinolin-8-yl)-4-chlorobenzenesulfonamide. nih.gov For instance, reaction with Ni(II) salts leads to complexes with a distorted octahedral geometry, where the sulfonamide ligand acts in a bidentate fashion, coordinating through both a sulfonamide nitrogen and the quinoline nitrogen. giqimo.com
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The sulfonamide group in this compound is a key participant in both intramolecular and intermolecular hydrogen bonds, which significantly influence the crystal packing and molecular conformation. nih.gov
An intramolecular N—H⋯N hydrogen bond is observed between one of the hydrogen atoms of the sulfamoyl group (NH₂) and the nitrogen atom of the quinoline ring. nih.govresearchgate.net This interaction forms a stable six-membered ring motif, described with the graph-set notation S(6). nih.gov
In the crystal lattice, molecules of this compound form inversion dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov Specifically, the second hydrogen of the sulfamoyl group of one molecule donates to a sulfonyl oxygen atom of an adjacent, centrosymmetrically related molecule. nih.gov This pairing is a common feature in sulfonamide crystal structures, though the classic S=O···H—N chains are notably absent in this compound. nih.govresearchgate.net
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N2—H1⋯O2ⁱ | 0.87 (2) | 2.15 (3) | 3.013 (2) | 169 (2) |
| N2—H2⋯N1 | 0.83 (2) | 2.33 (2) | 2.921 (2) | 129 (2) |
Investigation of Crystal Packing and Supramolecular Interactions (e.g., π-π Stacking)
These dimers are further associated through π-π stacking interactions between the benzene (B151609) rings of adjacent quinoline systems. nih.gov This interaction occurs between neighboring dimers, with a centroid-to-centroid distance of 3.649 (1) Å and an interplanar spacing of 3.373 (1) Å. nih.govresearchgate.net These stacking interactions connect the dimers into a one-dimensional polymeric structure that extends along the a-axis of the crystal. nih.govresearchgate.net The crystal packing is further stabilized by C—H⋯O interactions. researchgate.net
Correlation of Solid-State Conformation with Biological Activity
The specific solid-state conformation of this compound provides critical insights into its potential for biological activity. The spatial arrangement of the quinoline ring and the sulfonamide group, as determined by X-ray crystallography, is well-suited for interaction with enzyme active sites. nih.gov this compound derivatives have been identified as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein considered an attractive target for cancer therapy. mdpi.comnih.gov
Molecular docking studies based on crystallographic data show that the quinoline moiety can sit within flat, apolar surfaces of an enzyme's binding pocket, engaging in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine. mdpi.com The sulfonamide group's geometry is crucial for forming directional hydrogen bonds. For example, one of the sulfonyl oxygen atoms can act as a hydrogen bond acceptor for interactions with residues such as tyrosine. mdpi.com The intramolecular hydrogen bond observed in the solid state, which holds the sulfonamide group in proximity to the quinoline ring, may contribute to a pre-organized conformation that is favorable for binding to a biological target. nih.govresearchgate.net
The antiproliferative effects of certain this compound derivatives against cancer cell lines underscore a strong structure-activity relationship, where the conformation of the quinoline structure is a key determinant for its interaction with proteins like PKM2. mdpi.comnih.gov The ability of the sulfonamide to act as a zinc-binding group is also a key feature in its activity as a carbonic anhydrase inhibitor. nih.gov Furthermore, a derivative, N-(4-methoxyphenyl) this compound, has been shown to reduce inflammatory responses by targeting receptor activity-modifying protein 1 (RAMP1). nih.gov
Catalytic Applications of Chiral Quinoline Sulfonamide Ligands
Design and Synthesis of Chiral Quinoline-Sulfonamide Ligands
The rational design of chiral quinoline-sulfonamide ligands is pivotal to their success in asymmetric catalysis. The primary strategy involves the introduction of chirality by attaching a chiral auxiliary to the sulfonamide nitrogen. This is typically achieved by reacting quinoline-8-sulfonyl chloride with a chiral amine or amino alcohol. The choice of the chiral building block is critical as its steric and electronic properties will define the topology of the catalytic pocket.
A general synthetic route commences with the conversion of a suitable quinoline (B57606) precursor, such as 8-aminoquinoline (B160924) or 8-bromoquinoline, to quinoline-8-sulfonyl chloride. This activated intermediate is then coupled with a chiral amine or amino alcohol, often in the presence of a base, to afford the desired chiral quinoline-sulfonamide ligand. For instance, chiral amino alcohols can be used to generate ligands that can coordinate to a metal center in a bidentate or tridentate fashion, thereby creating a more defined and rigid catalytic environment.
Another approach involves the synthesis of camphor (B46023) sulfonamide-based quinoline ligands. This synthesis starts from a chiral diamine, which is reacted with an arylsulfonyl chloride in a multi-step process, followed by treatment with camphor sulfonyl methyl chloride. A subsequent Friedländer annulation using a ruthenium catalyst yields the final chiral camphor sulfonamide-based quinoline ligands. thieme-connect.com The modularity of these synthetic routes allows for the creation of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in different asymmetric transformations.
Application in Asymmetric Catalysis for Organic Transformations
Chiral quinoline-sulfonamide ligands, in combination with various transition metals, have been explored as catalysts for a range of asymmetric organic transformations. The quinoline nitrogen and the sulfonamide group can act as coordination sites for the metal, while the chiral substituent directs the stereochemical outcome of the reaction.
Asymmetric Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands based on the quinoline scaffold have been successfully employed in various asymmetric C-C bond-forming reactions. For example, chiral Schiff base ligands derived from quinoline aldehydes have been utilized in the asymmetric 1,4-addition of dialkylzinc reagents to α,β-unsaturated ketones. thieme-connect.com While specific data for quinoline-8-sulfonamide ligands in this context is not extensively documented, the general success of related quinoline-based ligands highlights the potential of the this compound framework. The design of these ligands often incorporates a chiral binaphthyldiamine unit, which has proven effective in creating a highly stereoselective catalytic environment. thieme-connect.com
Asymmetric Allylic Reactions
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand. Chiral ligands containing a quinoline moiety have been investigated in this context. For instance, chiral keto-imine N,N-bidentate Schiff base ligands have been applied to the allylic oxidation of olefins. thieme-connect.com Although detailed studies focusing solely on this compound derived ligands in AAA are limited, the principles of ligand design and application from the broader class of quinoline-based ligands are directly applicable. The strategic placement of chiral substituents on the sulfonamide portion of a this compound ligand could effectively influence the facial selectivity of nucleophilic attack on the π-allyl palladium intermediate.
Asymmetric Cycloadditions and Carbene Insertions
Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, and carbene insertion reactions are fundamental for the rapid construction of cyclic and complex molecular architectures. Chiral quinoline-based ligands have demonstrated utility in these transformations. For example, binaphthyldiimine Schiff base ligands derived from quinoline aldehydes have been found to be widely applicable in various 1,3-dipolar cycloaddition reactions and Diels-Alder reactions. thieme-connect.com These ligands effectively control the approach of the reacting partners, leading to high levels of enantioselectivity. While specific examples utilizing chiral this compound ligands in these reactions are not prevalent in the literature, the established success of the broader class of quinoline-based chiral ligands suggests that this compound derivatives are a promising area for future research and development in asymmetric catalysis.
Medicinal Chemistry and Drug Discovery Perspectives
Quinoline-8-Sulfonamide as a Privileged Scaffold in Drug Design
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The quinoline (B57606) ring system is a classic example of such a scaffold, frequently found in both natural and synthetic bioactive compounds. nih.gov When combined with a sulfonamide moiety, the resulting quinoline-sulfonamide structure presents a powerful pharmacophore with a diverse biological activity profile, including anticancer, antimicrobial, antiviral, and analgesic properties. nih.govresearchgate.net
The this compound core, in particular, has been the focus of extensive research. It serves as a key structural motif in the design of inhibitors for various enzymes implicated in disease. For instance, derivatives of this compound have been identified as potent modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a crucial enzyme in cancer metabolism, making it an attractive target for the development of selective anticancer therapies. nih.govnih.gov Furthermore, this scaffold has been successfully employed in the design of inhibitors for other important enzyme families, such as carbonic anhydrases, which are involved in physiological processes like pH homeostasis and are also considered targets in cancer and other diseases. sci-hub.red The inherent ability of the quinoline-sulfonamide scaffold to interact with different biological targets underscores its privileged nature and its potential in the discovery of new drugs.
Lead Optimization Strategies for Enhanced Potency and Selectivity
Once a lead compound with a desired biological activity is identified, lead optimization becomes a critical step in the drug discovery process. This involves systematically modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound derivatives, several lead optimization strategies have been successfully employed.
One effective strategy involves the introduction of a 1,2,3-triazole ring as a bioisosteric replacement for an amide group. This modification can lead to better stabilization of the ligand-receptor complex through additional interactions, thereby enhancing the compound's activity. nih.gov
Another approach is the formation of metal complexes. The coordination of quinoline-sulfonamide ligands with metal ions such as zinc, copper, cobalt, and cadmium has been shown to produce hybrid complexes with significantly enhanced antimicrobial activity compared to the parent ligand. nih.govmdpi.com For example, a cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide demonstrated excellent antibacterial and antifungal properties. nih.gov
Structure-activity relationship (SAR) studies are fundamental to lead optimization. These studies involve synthesizing a series of analogs with systematic structural variations and evaluating their biological activity. For instance, in a series of 4-anilinoquinoline-based sulfonamides designed as carbonic anhydrase inhibitors, the position of the sulfonamide group on the anilino ring was found to be crucial for inhibitory activity and selectivity against different isoforms. Para-substituted derivatives generally displayed the best inhibitory profiles against the cancer-related isoforms hCA IX and hCA XII. researchgate.net
The following table summarizes the inhibitory activity of selected quinoline-based sulfonamides against cancer-related carbonic anhydrase isoforms, illustrating the impact of structural modifications on potency.
| Compound | Substitution Pattern | hCA IX K_I (nM) | hCA XII K_I (nM) |
| 13a | para-sulfonamide | 25.8 | 9.8 |
| 13b | para-sulfonamide | 5.5 | 13.2 |
| 13c | para-sulfonamide | 18.6 | 8.7 |
| 11c | meta-sulfonamide | 8.4 | - |
Data sourced from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors. researchgate.net
These examples highlight how targeted modifications of the this compound scaffold can lead to the development of more potent and selective drug candidates.
Rational Design of Novel Therapeutic Agents
Rational drug design leverages the understanding of a biological target's structure and mechanism to design molecules that can modulate its function. Computational methods such as molecular docking and molecular dynamics simulations are central to this approach and have been instrumental in the development of novel therapeutic agents based on the this compound scaffold.
In the context of cancer therapy, these computational techniques have been used to design this compound derivatives as modulators of PKM2. nih.govnih.gov Molecular docking studies can predict the binding mode and affinity of designed compounds to the allosteric site of the PKM2 protein, allowing researchers to prioritize the synthesis of compounds with the most promising in silico profiles. nih.gov For example, the design of a series of 8-quinolinesulfonamido-1,2,3-triazoles was guided by molecular docking, which confirmed the potential for greater stabilization of the ligand-protein complex compared to a reference compound. nih.gov
Similarly, in the development of new antibacterial agents, molecular docking has been used to investigate the interaction of quinoline-sulfonamide hybrids with bacterial enzymes like DNA gyrase. nih.gov These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the active site residues of the enzyme, providing a rationale for the observed antibacterial activity and guiding the design of more potent inhibitors. researchgate.net For instance, the N-benzylthis compound (M2) was identified as a promising candidate against fluoroquinolone-resistant P. aeruginosa through computational analysis, which showed a better binding affinity to the wild type and mutant forms of gyrA compared to ciprofloxacin (B1669076) and levofloxacin. researchgate.net
The following table presents the results of a molecular docking study of N-benzylthis compound (M2) and reference antibiotics against the gyrA subunit of DNA gyrase.
| Compound | Average Binding Energy (kcal/mol) | Inhibition Constant (µM) |
| M2 | -8.14 | 1.09 |
| Ciprofloxacin | -7.13 | 6.11 |
| Levofloxacin | -6.57 | 15.34 |
Data from a computational study on quinoline analogs as gyrA inhibitors. researchgate.net
The synergy between computational design and synthetic chemistry accelerates the discovery of novel this compound-based therapeutic agents with improved efficacy and selectivity.
Future Directions in Clinical Translation and Drug Development
The promising preclinical data for many this compound derivatives have paved the way for future research aimed at their clinical translation and development into new drugs. The versatility of this scaffold suggests its potential application in a variety of therapeutic areas, most notably in oncology and infectious diseases.
Future efforts in cancer drug development will likely focus on optimizing the existing this compound-based PKM2 modulators to enhance their potency, selectivity, and drug-like properties. researchgate.netnih.govmdpi.com The introduction of additional pharmacophoric fragments, such as a second quinolinyl group, has been shown to significantly impact cytotoxicity towards cancer cells and represents a promising avenue for further investigation. mdpi.com The goal is to identify novel analogs that are suitable for clinical evaluation in the treatment of various cancers. nih.govmdpi.com
In the realm of infectious diseases, the development of quinoline-sulfonamide hybrids as broad-spectrum antibacterial agents is a key future direction. nih.gov With the rising threat of antibiotic resistance, there is an urgent need for new classes of antibiotics. Quinoline-sulfonamide derivatives, with their potential to inhibit essential bacterial enzymes like DNA gyrase, offer a promising strategy to combat resistant bacterial strains. nih.gov Further preclinical studies are warranted to evaluate the in vivo efficacy and safety of the most potent compounds.
While the journey from a promising preclinical candidate to a clinically approved drug is long and challenging, the continued exploration of the this compound scaffold holds significant potential for the discovery of novel and effective therapeutic agents to address unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
